

# An In-Depth Technical Guide to 1-Chloropinacolone: Discovery and History

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## Compound of Interest

Compound Name: 1-Chloropinacolone

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## Abstract

**1-Chloropinacolone**, systematically named 1-chloro-3,3-dimethyl-2-butanone, is a halogenated ketone that has found significant utility as a versatile intermediate in the synthesis of a wide range of organic compounds, particularly in the agrochemical and pharmaceutical industries. Its discovery and the development of its synthesis have been pivotal for the production of various commercial products. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and key reactions of **1-chloropinacolone**, with a focus on providing practical information for researchers and professionals in drug development.

## Introduction

**1-Chloropinacolone** (CAS No. 13547-70-1) is a colorless to pale yellow liquid with a chemical formula of  $C_6H_{11}ClO$ .<sup>[1]</sup> Its structure, featuring a reactive chloromethyl group adjacent to a sterically hindered tert-butyl carbonyl group, imparts unique chemical properties that make it a valuable building block in organic synthesis. This guide delves into the historical context of its emergence, details its synthesis and physical properties, and explores its chemical reactivity, with a particular emphasis on the Favorskii rearrangement.

## Discovery and Historical Context

While the exact first synthesis of **1-chloropinacolone** is not definitively documented in readily available literature, its history is intrinsically linked to the development of  $\alpha$ -haloketone chemistry and the study of pinacolone and its derivatives. The broader class of  $\alpha$ -haloketones has been known and utilized since the 19th century for their high reactivity in substitution and condensation reactions.

The parent molecule, pinacolone, was first synthesized in the 19th century through the pinacol rearrangement, a reaction that itself was a subject of extensive study.<sup>[2][3]</sup> The chlorination of ketones was also a known transformation. It is highly probable that **1-chloropinacolone** was first prepared in a laboratory setting during systematic studies on the halogenation of ketones in the early to mid-20th century. These early investigations were often driven by the desire to understand reaction mechanisms and explore the synthetic potential of functionalized organic molecules.

The large-scale production and commercial interest in **1-chloropinacolone** appear to have emerged later, coinciding with the development of synthetic pesticides and pharmaceuticals in the mid-20th century. Its utility as a key intermediate for triazole fungicides, for instance, would have spurred the development of efficient and selective industrial synthesis methods.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **1-chloropinacolone** is essential for its handling, characterization, and use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of **1-Chloropinacolone**

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO	[4][5]
Molecular Weight	134.60 g/mol	[6][7]
Appearance	Clear, slightly yellow liquid	[1][4][6]
Boiling Point	170-173 °C	[4][8]
Melting Point	-13 °C	[4][8]
Density	1.025 g/mL at 25 °C	[4][6]
Refractive Index (n <sup>20</sup> /D)	1.442	[4][6]
Flash Point	153 °F (67.2 °C)	[6][8]
Water Solubility	Not miscible in water	[6]
Vapor Pressure	1.39 mmHg at 25°C	[6]

Table 2: Spectroscopic Data of **1-Chloropinacolone**

Spectroscopic Technique	Key Data	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 1.25 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ), 4.45 (s, 2H, CH <sub>2</sub> Cl)	[7]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 26.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), 44.5 (CH <sub>2</sub> Cl), 49.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), 208.0 (C=O)	[7]
Infrared (IR)	ν (cm <sup>-1</sup> ): ~1725 (C=O stretch)	[7]
Mass Spectrometry (MS)	m/z: 134 (M <sup>+</sup> ), 57 (t-Bu <sup>+</sup> , base peak)	[9]

## Synthesis of **1-Chloropinacolone**

The primary and most common method for the synthesis of **1-chloropinacolone** is the direct chlorination of pinacolone.<sup>[10]</sup> Various protocols have been developed to optimize this reaction.

for both laboratory and industrial scales, focusing on maximizing the yield of the desired monochlorinated product while minimizing the formation of dichlorinated and other byproducts.

## Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative example of a laboratory-scale synthesis of **1-chloropinacolone**.

### Materials:

- Pinacolone
- Chlorine gas (Cl<sub>2</sub>)
- Methanol (or another suitable solvent)
- Nitrogen gas (N<sub>2</sub>)
- Apparatus for gas dispersion (e.g., a fritted glass bubbler)
- Reaction vessel with cooling capabilities (e.g., an ice-salt bath)
- Apparatus for distillation

### Procedure:

- Pinacolone is dissolved in a suitable solvent, such as methanol, in a reaction vessel equipped with a stirrer, a thermometer, and a gas inlet tube.[10]
- The solution is cooled to a temperature below 0 °C using an ice-salt bath to control the exothermicity of the reaction and improve selectivity.[10]
- Chlorine gas, optionally diluted with an inert gas like nitrogen, is bubbled through the cooled solution at a controlled rate.[10]
- The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

- Upon completion of the reaction, the excess dissolved chlorine and hydrogen chloride byproduct are removed by purging with nitrogen gas.
- The solvent is removed by distillation.
- The crude **1-chloropinacolone** is then purified by vacuum distillation to yield the final product with a purity of over 97%.[\[10\]](#)

## Industrial Production Considerations

On an industrial scale, the synthesis is often carried out in a continuous flow reactor, such as a tubular reactor.[\[10\]](#) This approach offers better control over reaction temperature and residence time, leading to improved selectivity and safety. The unreacted pinacolone can be recovered by distillation and recycled back into the reactor, increasing the overall process efficiency.[\[10\]](#) A key challenge in the industrial production is the separation of **1-chloropinacolone** from the isomeric byproduct, 3-chloropinacolone, due to their very close boiling points.[\[10\]](#)

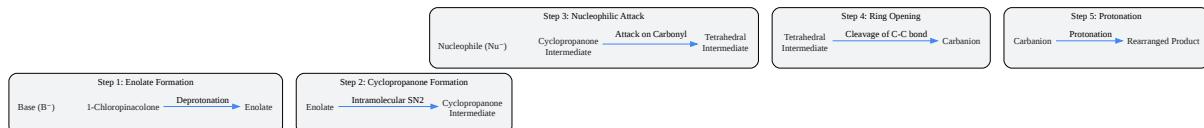
## Chemical Reactivity and the Favorskii Rearrangement

The chemical reactivity of **1-chloropinacolone** is dominated by the presence of the electrophilic carbon of the chloromethyl group and the carbonyl group. It readily undergoes nucleophilic substitution reactions at the  $\alpha$ -carbon.

One of the most important reactions of  $\alpha$ -haloketones, including **1-chloropinacolone**, is the Favorskii rearrangement. This reaction involves the treatment of an  $\alpha$ -haloketone with a base (e.g., hydroxide, alkoxide, or amine) to yield a rearranged carboxylic acid derivative.[\[11\]](#)

## Mechanism of the Favorskii Rearrangement

The generally accepted mechanism for the Favorskii rearrangement of enolizable  $\alpha$ -haloketones proceeds through a cyclopropanone intermediate.[\[11\]](#)[\[12\]](#)



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Caption: Mechanism of the Favorskii Rearrangement.

In the case of **1-chloropinacolone**, which lacks  $\alpha'$ -hydrogens, the reaction can proceed through a "quasi-Favorskii" or "semi-benzilic acid" type rearrangement. In this mechanism, the nucleophile directly attacks the carbonyl carbon, followed by a concerted migration of the tert-butyl group and displacement of the chloride ion.

## Applications in Drug Development and Agrochemicals

**1-Chloropinacolone** is a crucial intermediate in the synthesis of numerous commercially important products.

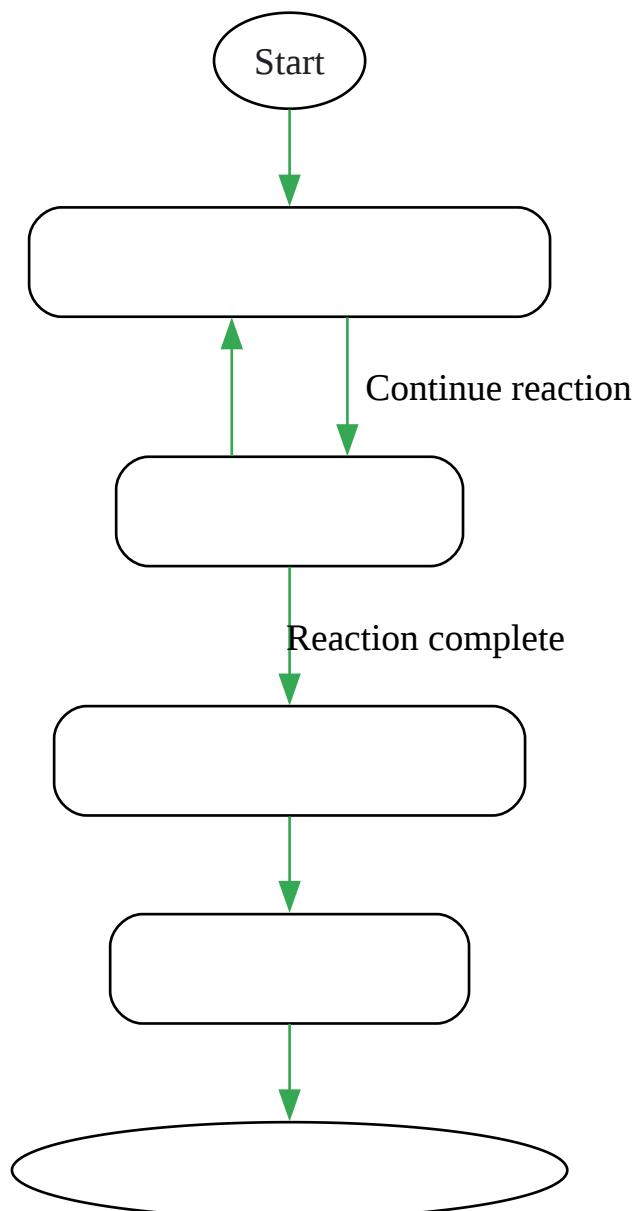
- Agrochemicals: It is a key precursor for the synthesis of triazole fungicides such as triadimefon and triadimenol. The synthesis involves the reaction of **1-chloropinacolone** with a substituted triazole.
- Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents. Its ability to introduce a pivaloyl group (tert-butyl carbonyl) is valuable in modifying the pharmacokinetic properties of drug candidates.

## Conclusion

**1-Chloropinacolone** has established itself as a cornerstone intermediate in synthetic organic chemistry, with its importance underscored by its widespread use in the production of essential agrochemicals and pharmaceuticals. While its initial discovery is not prominently documented, the development of efficient synthetic routes has enabled its large-scale application. A comprehensive understanding of its physical properties, synthesis, and chemical reactivity, particularly the Favorskii rearrangement, is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile and important chemical compound.

## Experimental Workflow for Laboratory Synthesis

The following diagram illustrates the typical workflow for the laboratory synthesis and purification of **1-chloropinacolone**.



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Caption: Laboratory Synthesis Workflow for **1-Chloropinacolone**.

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